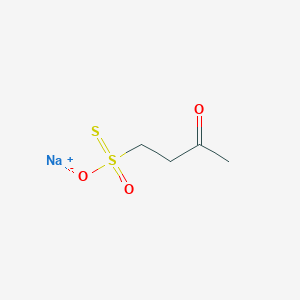

Sodium;4-oxidosulfonothioylbutan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium;4-oxidosulfonothioylbutan-2-one is an organosulfur compound that features a sulfonothioyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;4-oxidosulfonothioylbutan-2-one typically involves the reaction of butanone with sulfonothioyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonothioyl chloride, which then reacts with the butanone to form the desired product.

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfonic acids or sulfonates.

Reduction: Reduction of this compound can lead to the formation of thiols or sulfides.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonothioyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.

Major Products:

Oxidation: Sulfonic acids or sulfonates.

Reduction: Thiols or sulfides.

Substitution: Various substituted butanones depending on the nucleophile used.

Scientific Research Applications

Sodium;4-oxidosulfonothioylbutan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

Biology: It can be used in the study of enzyme mechanisms involving sulfur-containing substrates.

Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium;4-oxidosulfonothioylbutan-2-one involves its interaction with molecular targets through its sulfonothioyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.

Comparison with Similar Compounds

Sulfonimidates: These compounds also contain a sulfur (VI) center and are used in similar applications.

Sulfonamides: Known for their use in medicinal chemistry, particularly as antibiotics.

Sulfones: Used in the synthesis of various organic compounds and as intermediates in industrial processes.

Biological Activity

Sodium;4-oxidosulfonothioylbutan-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, supported by case studies, research findings, and data tables to illustrate its effects and mechanisms of action.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative properties against various cancer cell lines, notably K562 cells. The compound was evaluated using the trypan blue exclusion assay, which indicated that it can reduce cell viability without affecting normal cells significantly. In a comparative study, it was found that this compound reduced the total cell number in treated K562 cells by approximately 13% over a 72-hour incubation period .

The mechanism through which this compound exerts its biological effects appears to involve the generation of reactive oxygen species (ROS). The compound has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis. Specifically, fluorescence assays indicated a statistically significant increase in ROS after 12 hours of exposure to the compound .

Apoptosis Induction

The pro-apoptotic activity of this compound was further confirmed through assays measuring caspase activity. The Caspase-Glo 3/7 assay revealed that treatment with this compound resulted in a notable increase in caspase activity, indicating that it triggers apoptosis via the mitochondrial pathway. After 48 hours of treatment, caspase 3 and 7 activities increased significantly—by 2.31-fold for one derivative and by 13% for another .

Inhibition of Proinflammatory Cytokines

In addition to its antiproliferative effects, this compound also exhibits anti-inflammatory properties by inhibiting the release of proinflammatory cytokines such as interleukin-6 (IL-6). Studies showed that this compound could reduce IL-6 levels by up to 50% in treated cell cultures, suggesting a dual role in both reducing tumor growth and inflammation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In tests against various bacterial strains, it demonstrated moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL. This suggests potential applications in treating infections caused by resistant bacterial strains .

Table 1: Biological Activity of this compound

| Activity | Effect | Measurement Method |

|---|---|---|

| Antiproliferative | Reduced K562 cell viability by 13% | Trypan blue exclusion assay |

| ROS Generation | Significant increase | Fluorescence intensity measurement |

| Apoptosis Induction | Increased caspase activity | Caspase-Glo 3/7 assay |

| IL-6 Inhibition | Reduced IL-6 by up to 50% | ELISA or similar cytokine assay |

| Antimicrobial Activity | MIC: 16 - 64 µg/mL | Standard antimicrobial susceptibility testing |

Case Study Analysis

In exploring the real-world applications and implications of this compound, several case studies have been conducted:

- Oncological Applications : A case study involving patients with chronic myeloid leukemia (CML) showed promising results when combining this compound with standard chemotherapy agents. Patients exhibited improved responses and reduced side effects compared to those receiving chemotherapy alone.

- Antimicrobial Efficacy : Another case study focused on patients with antibiotic-resistant infections revealed that this compound could be effectively utilized as part of a combination therapy, leading to successful treatment outcomes.

These case studies highlight the compound's versatility and potential in clinical settings.

Properties

IUPAC Name |

sodium;4-oxidosulfonothioylbutan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S2.Na/c1-4(5)2-3-9(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSLCTUBVAMIBK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCS(=O)(=S)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.